
1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 95973 is a chemical compound known for its role as an inhibitor of dual-specificity phosphatases, particularly those involved in cell cycle regulation. It is a quinone-containing molecule with significant implications in cancer research due to its ability to inhibit cell growth and induce cell cycle arrest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 95973 involves multiple steps, typically starting with the preparation of the quinone core structure. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The process may involve the following steps:
Formation of the Quinone Core: This step involves the oxidation of aromatic compounds to form the quinone structure.
Functionalization: The quinone core is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of NSC 95973 would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 95973 undergoes several types of chemical reactions, including:
Oxidation: The quinone structure can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Various substituents can be introduced to the quinone core through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the quinone core, as well as substituted quinones with different functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 95973 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying quinone chemistry and its reactivity.
Biology: NSC 95973 is used to study cell cycle regulation and the role of dual-specificity phosphatases in cellular processes.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit cell growth and induce cell cycle arrest.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
NSC 95973 exerts its effects by inhibiting dual-specificity phosphatases, particularly those involved in cell cycle regulation. The primary targets include cdc25A, cdc25B, and cdc25C phosphatases. By inhibiting these enzymes, NSC 95973 prevents the activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G2/M checkpoint. This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NSC 95397: Another quinone-containing inhibitor of dual-specificity phosphatases with similar mechanisms of action.
NSC 125973: A compound with similar inhibitory effects on cell cycle regulation.
Uniqueness
NSC 95973 is unique due to its specific inhibition profile and its ability to induce cell cycle arrest at the G2/M checkpoint. Its distinct chemical structure and reactivity also make it a valuable tool in scientific research and drug development.
Eigenschaften
CAS-Nummer |
13908-16-2 |
|---|---|
Molekularformel |
C12H23ClN2O |
Molekulargewicht |
246.78 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea |
InChI |
InChI=1S/C12H23ClN2O/c1-9-6-10(8-12(2,3)7-9)15-11(16)14-5-4-13/h9-10H,4-8H2,1-3H3,(H2,14,15,16) |
InChI-Schlüssel |
DSLTZAHFAWMNRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




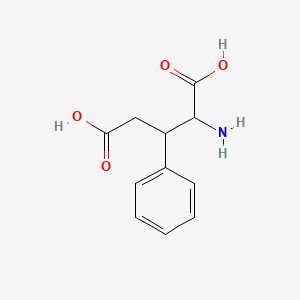
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)


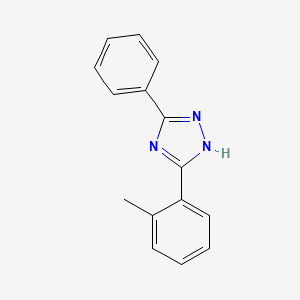
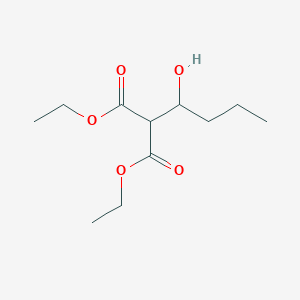
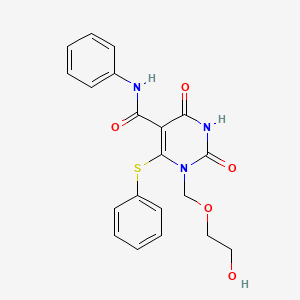
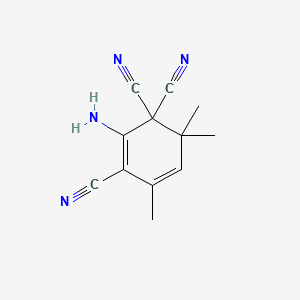
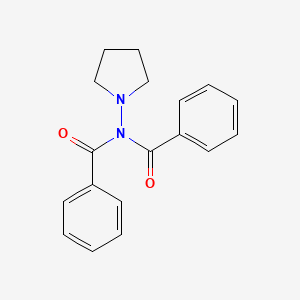
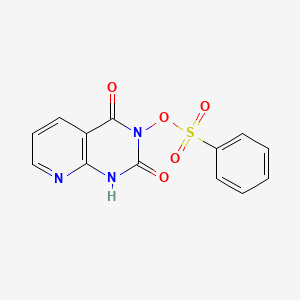
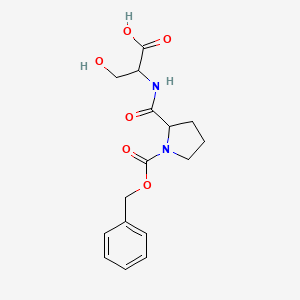
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)
